molecular formula C22H21NO B123726 (s)-(1-Tritylaziridin-2-yl)methanol CAS No. 152706-23-5

(s)-(1-Tritylaziridin-2-yl)methanol

Cat. No. B123726
CAS RN: 152706-23-5
M. Wt: 315.4 g/mol
InChI Key: YAFYNSAZZKZZSR-BBQAJUCSSA-N
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Description

Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts .


Synthesis Analysis

Methanol can be produced from various sources. One of the most promising technologies for large-scale industrialization is the production of methanol by thermal catalytic CO2 hydrogenation . This process involves steam reforming of natural gas to form syngas, followed by catalytic conversion into methanol .


Molecular Structure Analysis

Methanol is the simplest aliphatic alcohol, with the chemical formula CH3OH (a methyl group linked to a hydroxyl group) .


Chemical Reactions Analysis

Methanol can be produced via CO2 hydrogenation . The reactions involved in methanol synthesis are exothermic, leading to methanol formation by hydrogenation of CO and CO2 .


Physical And Chemical Properties Analysis

Methanol is a colorless liquid that boils at 64.96° celsius and solidifies at -93.9° celsius . When mixed with air or comes in contact with air it forms explosive mixtures and burns with a non-luminous flame .

Scientific Research Applications

Direct Methanol Fuel Cells (DMFCs)

(s)-(1-Tritylaziridin-2-yl)methanol: can be utilized as a fuel in DMFCs, which are a type of fuel cell that directly uses methanol as a fuel source. DMFCs are attractive for portable power applications due to their high energy density and ease of handling compared to hydrogen fuel cells. They are used in portable electronic devices, backup power systems, and remote power generation .

Renewable Energy Production

Methanol derived from (s)-(1-Tritylaziridin-2-yl)methanol can be used as a renewable energy source. It can be produced from renewable electricity and biomass or CO2 capture, making it an excellent liquid electrofuel for the transition to a sustainable economy .

Chemical Synthesis

(s)-(1-Tritylaziridin-2-yl)methanol: serves as a feedstock for chemical synthesis. Its derivatives can be used in the production of various chemicals and materials, contributing to advancements in industrial processes .

Solvent in Industrial Processes

Due to its properties, (s)-(1-Tritylaziridin-2-yl)methanol can act as a solvent in various industrial processes. It can dissolve substances for reactions or extractions, playing a crucial role in manufacturing and pharmaceutical industries .

Antifreeze Agent

(s)-(1-Tritylaziridin-2-yl)methanol: can be used as an antifreeze agent. Its ability to lower the freezing point of aqueous solutions makes it suitable for use in cold environments to prevent freezing in pipes and engines .

Alternative Fuel for Automotive Diesel Engines

Methanol derived from (s)-(1-Tritylaziridin-2-yl)methanol can be considered as an alternative fuel for biofuel in automotive diesel engines. This application is particularly relevant as the world seeks sustainable and less polluting energy sources for transportation .

Mechanism of Action

Methanol is rapidly and almost completely adsorbed orally (via the gastrointestinal tract), by inhalation, or through the skin . It is distributed uniformly to body water content because it is very well soluble in water .

Safety and Hazards

Methanol is a toxin; ingestion of a small amount (1-2 oz.) may cause death while lesser amounts are known to cause irreversible blindness . It is highly flammable and its vapors are slightly heavier than air and may explode if ignited .

Future Directions

The production of methanol from CO2, as well as the main existing problems, are being thoroughly analyzed from a techno-economic perspective . The utilization status and future role of methanol as a platform molecule in the energy system is also being analyzed .

properties

IUPAC Name

[(2S)-1-tritylaziridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFYNSAZZKZZSR-BBQAJUCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-(1-Tritylaziridin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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